N-methoxy-N,4-dimethylbenzamide

Weinreb amide synthesis palladium catalysis carbonylative coupling

N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5), also known as 4,N-dimethyl-N-methoxybenzamide or N-methoxy-N-methyl-p-toluamide, is a Weinreb amide derivative with the molecular formula C10H13NO2 and molecular weight 179.22 g/mol. This compound is a colorless to almost colorless clear liquid at room temperature, typically supplied at purities of ≥95% to 98% (GC) by reputable vendors.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 122334-36-5
Cat. No. B051002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N,4-dimethylbenzamide
CAS122334-36-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(C)OC
InChIInChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3
InChIKeyJFLVXYRFUSRSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5) Procurement Guide: Technical Specifications and Key Identifiers


N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5), also known as 4,N-dimethyl-N-methoxybenzamide or N-methoxy-N-methyl-p-toluamide, is a Weinreb amide derivative with the molecular formula C10H13NO2 and molecular weight 179.22 g/mol [1]. This compound is a colorless to almost colorless clear liquid at room temperature, typically supplied at purities of ≥95% to 98% (GC) by reputable vendors . As a substituted Weinreb amide bearing a para-methyl group on the aromatic ring, it serves as a versatile acylating agent and synthetic intermediate in organic synthesis, particularly for the preparation of ketones and aldehydes without over-addition side reactions [2]. The compound is commercially available from multiple suppliers including TCI, Aladdin, AKSci, Fluorochem, and BOC Sciences in various package sizes from 250 mg to 5 g .

N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5): Why Positional Isomers and Unsubstituted Weinreb Amides Cannot Be Interchanged


Generic substitution of Weinreb amides is not chemically valid due to position-dependent reactivity and spectroscopic behavior. The para-methyl substitution on N-methoxy-N,4-dimethylbenzamide confers distinct electronic effects on the aromatic ring that influence both the electrophilicity of the carbonyl carbon and the regiochemical outcomes of subsequent transformations . Critically, 1H NMR studies have demonstrated that ortho-, meta-, and para-isomers of methyl-substituted N-methoxy-N-methyl benzamides exhibit fundamentally different spectral patterns: the para-isomer (this compound) displays two sharp singlets for the N-methoxy and N-methyl units, whereas the ortho-isomer exhibits broad humps due to restricted rotation around the amide bond [1]. This spectroscopic distinction directly impacts analytical method validation and quality control protocols in regulated synthesis environments. Furthermore, the para-methyl group modulates the electron density at the carbonyl carbon, affecting reaction rates in nucleophilic additions compared to unsubstituted N-methoxy-N-methylbenzamide [2]. These position-specific properties mean that substituting a different isomer or an unsubstituted Weinreb amide would alter both reaction kinetics and product distribution, potentially compromising synthetic reproducibility and yield.

N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Synthetic Yield Comparison: Pd/ZIF-8 Catalyzed Carbonylative Coupling of N-Methoxy-N,4-dimethylbenzamide

N-Methoxy-N,4-dimethylbenzamide (2a) was synthesized via Pd/ZIF-8 catalyzed carbonylative coupling from p-bromotoluene (1a) and N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) in up to 72% yield under optimized conditions [1]. This yield represents the performance of a heterogeneous catalytic system using 1 wt% Pd nanoparticles supported on ZIF-8 (zeolitic imidazolate framework-8) as the catalyst. The reaction employed p-bromotoluene as a standard substrate, demonstrating the feasibility of this Weinreb amide synthesis via aminocarbonylation rather than traditional acid chloride or carboxylic acid activation methods [1]. While a direct head-to-head yield comparison with unsubstituted N-methoxy-N-methylbenzamide under identical conditions is not available in the same study, class-level evidence indicates that Weinreb amides from various substituted aromatic precursors can be obtained in yields ranging from 74-97% depending on the synthetic route [2].

Weinreb amide synthesis palladium catalysis carbonylative coupling heterogeneous catalysis

1H NMR Spectroscopic Differentiation: Para-Isomer vs. Ortho- and Meta-Isomers of Methyl-Substituted Weinreb Amides

1H NMR analysis reveals a definitive spectroscopic signature that distinguishes N-methoxy-N,4-dimethylbenzamide (the para-isomer) from its ortho- and meta-methyl positional isomers. The para-isomer displays two sharp singlets for the N-methoxy (δ ~3.56 ppm) and N-methyl (δ ~3.35 ppm) units of the Weinreb amide functionality [1]. In contrast, the ortho-methyl-N-methoxy-N-methyl benzamide exhibits broad humps for these same N-methoxy and N-methyl units due to restricted rotation around the amide C-N bond caused by steric hindrance from the adjacent ortho-methyl group [2]. The meta-isomer also displays two sharp singlets similar to the para-isomer, but with slightly different chemical shift values due to the distinct electronic environment [2].

1H NMR spectroscopy Weinreb amide characterization positional isomer differentiation analytical method validation

Physical Property Comparison: Density, Flash Point, and Boiling Point of N-Methoxy-N,4-dimethylbenzamide

N-Methoxy-N,4-dimethylbenzamide exhibits consistent physical properties across multiple reputable suppliers: density of 1.08 g/cm³ (at 20°C), flash point of 146°C, boiling point of 318.4±21.0°C at 760 mmHg (predicted), and refractive index of 1.53 [1]. These values provide reliable procurement specifications for identity verification and handling. For comparison, N,N-dimethyl-4-methoxybenzamide (CAS 7291-00-1), a structurally related but non-Weinreb benzamide, exhibits a boiling point of 315.4°C at 760 mmHg and density of 1.062 g/cm³, indicating that the Weinreb amide functional group (N-methoxy-N-methyl) confers slightly higher density and boiling point compared to the N,N-dimethylamide counterpart .

physical properties density flash point boiling point procurement specifications

Computed Physicochemical Parameters: LogP and Polar Surface Area of N-Methoxy-N,4-dimethylbenzamide

N-Methoxy-N,4-dimethylbenzamide has computed physicochemical parameters including LogP of 1.62840 and polar surface area (PSA) of 29.54000 Ų . The LogP value of ~1.6 indicates moderate lipophilicity, which influences solubility and membrane permeability predictions in medicinal chemistry applications. For reference, the unsubstituted Weinreb amide N-methoxy-N-methylbenzamide (CAS 6919-61-5, molecular formula C9H11NO2) has a lower molecular weight and is expected to have a lower LogP (estimated ~1.1-1.3 based on removal of the para-methyl group) due to the absence of the lipophilic methyl substituent [1]. The PSA of 29.54 Ų is well below the typical threshold of 140 Ų for oral bioavailability, suggesting favorable permeability characteristics for a synthetic intermediate of this size.

LogP polar surface area lipophilicity drug-likeness prediction computational chemistry

Documented Application: Use as Key Intermediate in Fingolimod (FTY720) Synthesis

N-Methoxy-N,4-dimethylbenzamide is documented as a synthetic intermediate in the preparation of Fingolimod (FTY720, F342045), an FDA-approved immunomodulating drug for multiple sclerosis [1]. The compound serves as a Weinreb amide building block that enables controlled C-C bond formation in the construction of the FTY720 core structure. Specifically, the para-methyl substituted Weinreb amide provides the appropriate substitution pattern that matches the FTY720 pharmacophore, which features a para-substituted aromatic ring. In the synthetic procedure, N-methoxy-N,4-dimethylbenzamide is prepared from p-toluic acid (or p-toluoyl chloride) and N,O-dimethylhydroxylamine, then employed in subsequent transformations to introduce the polar head group and lipophilic tail of FTY720 .

Fingolimod FTY720 immunosuppressant drug intermediate medicinal chemistry

N-Methoxy-N,4-dimethylbenzamide (CAS 122334-36-5): Recommended Procurement-Driven Application Scenarios


Pharmaceutical Intermediate Procurement for Fingolimod (FTY720) and Immunomodulator Analogue Synthesis

Procure N-methoxy-N,4-dimethylbenzamide as a validated Weinreb amide building block for the synthesis of Fingolimod (FTY720) and structurally related immunomodulatory compounds . The para-methyl substitution pattern on this compound directly corresponds to the para-substituted aromatic core required in the FTY720 pharmacophore, enabling efficient construction of the target molecule through controlled nucleophilic addition reactions characteristic of Weinreb amides [1]. Organizations engaged in sphingosine-1-phosphate (S1P) receptor modulator development should prioritize this specific isomer over ortho- or meta-substituted alternatives to ensure the correct positional substitution pattern in the final API or lead compound. This compound has documented use in published FTY720 synthetic routes, providing regulatory-facing justification for raw material selection .

Weinreb Amide Method Development and Ketone Synthesis Optimization

Utilize N-methoxy-N,4-dimethylbenzamide as a model substrate for optimizing Weinreb amide-based ketone synthesis methodologies. The compound can be synthesized via multiple routes including Pd-catalyzed carbonylative coupling (72% yield demonstrated) or one-pot PCl3-mediated methods from p-toluic acid (up to 97% yield) [1], providing a range of synthetic options for process chemists. The para-methyl substitution serves as a useful spectroscopic handle for reaction monitoring via 1H NMR (distinct methyl singlet at δ 2.39 ppm and sharp singlets for N-OCH3 and N-CH3) [2]. This compound is suitable for developing and validating analytical methods for Weinreb amide purity assessment given its well-characterized physical properties including density (1.08 g/cm³), flash point (146°C), and refractive index (1.53) that enable rapid incoming QC verification .

Positional Isomer Reference Standard for Analytical Method Development

Employ N-methoxy-N,4-dimethylbenzamide as a reference standard for developing HPLC or NMR methods that require discrimination between ortho-, meta-, and para-isomers of methyl-substituted Weinreb amides. The para-isomer exhibits a characteristic 1H NMR pattern with two sharp singlets for the N-methoxy and N-methyl units, which is analytically distinct from the broad humps observed for the ortho-isomer . This spectroscopic distinction enables method development for isomer-specific quantification in reaction monitoring or impurity profiling. Quality control laboratories supporting pharmaceutical intermediate supply chains should procure this compound as part of an isomer reference set to validate chromatographic separation methods and ensure proper identity testing of incoming materials.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Studies

Procure N-methoxy-N,4-dimethylbenzamide for use as a para-methyl substituted aromatic building block in medicinal chemistry SAR campaigns. The compound provides a Weinreb amide functional handle that enables selective acylation reactions without over-addition side products, a key advantage over conventional amides or esters . With computed LogP of 1.63 and PSA of 29.54 Ų [1], this compound falls within favorable drug-like property space for a synthetic intermediate, suggesting utility in lead optimization programs where lipophilicity modulation is required. The para-methyl group serves as a metabolically stable substituent that can be retained through multiple synthetic steps, providing a consistent SAR anchor point for analogue series development. The compound is commercially available at ≥95% purity from multiple suppliers in quantities from 250 mg to 5 g, supporting both exploratory chemistry and scale-up activities [2].

Technical Documentation Hub

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